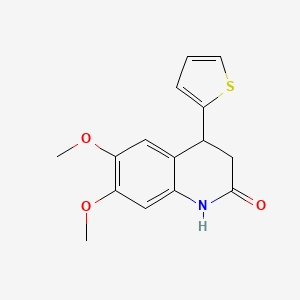

6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6,7-dimethoxy-4-(2-thienyl)-3,4-dihydro-2(1H)-quinolinone often involves multicomponent reactions, highlighting the versatility and efficiency of these methods in constructing complex quinolinone derivatives. For instance, Patel et al. (2022) described a microwave-assisted multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the rapid and convenient synthesis of these compounds with high yield and green credentials (Patel et al., 2022).

Molecular Structure Analysis

Detailed molecular structure analyses, including X-ray diffraction and density functional theory (DFT) studies, are essential for understanding the conformational and electronic properties of quinolinone derivatives. Patel et al. (2022) reported single-crystal XRD analysis and DFT studies on novel dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, providing insights into their geometric parameters and physicochemical properties (Patel et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

One study focused on the synthesis and biological activity of novel thieno[2,3-b]quinoline, quinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine, and pyrido[2′,3′:4,5]thieno[2,3-b]quinoline derivatives. These compounds showed inhibitory activity against Saccharomyces cerevisiae, suggesting potential antifungal applications. This research underscores the chemical versatility and biological relevance of thienyl-quinolinone derivatives in developing new therapeutic agents (El-Gaby et al., 2006).

Crystal Structure and In Silico Studies

Another research effort described the synthesis, crystal structure, and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. The study presented detailed crystallographic and theoretical data, suggesting the compounds' potential for binding to biological targets, including the main protease of SARS-CoV-2. This highlights the potential of quinolinone derivatives in addressing contemporary challenges in viral diseases (Patel et al., 2022).

Antitumor Evaluation

Research into thieno[3',2':4,5]thieno[2,3-c]quinolones and their derivatives has shown promising antitumor activity. A study synthesized novel derivatives and evaluated their cytostatic activities against various malignant cell lines, highlighting the potential of these compounds in cancer research and therapy development (DoganKoruznjak et al., 2002).

Solid-Phase Synthesis and Biological Activities

Quinolinones have been identified to possess various biological activities, including antibacterial, anticancer, and antiviral properties. A study focused on the solid-phase synthesis of a quinolinone library, highlighting the compounds' potential as immunomodulators, receptor agonists, and enzyme inhibitors. This work demonstrates the application of solid-phase synthesis in rapidly developing libraries of biologically active quinolinone derivatives for pharmaceutical research (Kwak et al., 2015).

Synthesis and Photophysical Properties

The synthesis and characterization of dimeric indium quinolinates, incorporating quinolinol-based structures, revealed insights into their photophysical properties. This research has implications for the development of materials with potential applications in optoelectronic devices (Kwak et al., 2020).

Eigenschaften

IUPAC Name |

6,7-dimethoxy-4-thiophen-2-yl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-18-12-6-9-10(14-4-3-5-20-14)7-15(17)16-11(9)8-13(12)19-2/h3-6,8,10H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTOHGOOLPRBHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)

![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)